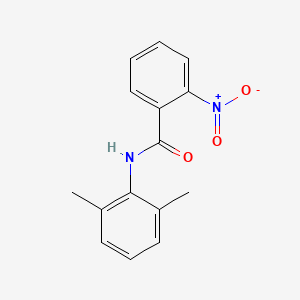

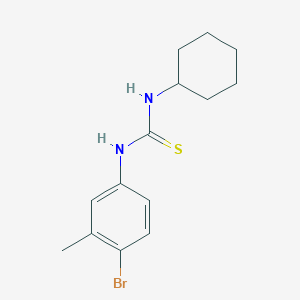

4-硝基-N-(2-吡啶-4-基乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those structurally similar to "4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide," often involves electrochemical oxidation of metals in appropriate solutions. For instance, complexes containing 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide have been prepared through the electrochemical oxidation of copper and nickel in a solution of 2-(2-pyridyl)-N-tosylethylamine, showcasing a method that could potentially be adapted for our compound of interest (Dura´n et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of closely related sulfonamide derivatives have been explored through X-ray diffraction, revealing insights into their crystallography. These studies can give an idea of the molecular structure of "4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide," suggesting a distorted square-planar environment around the metal atoms in similar complexes, which may influence the reactivity and properties of the sulfonamide group (Jacobs, Chan, O'Connor, 2013).

Chemical Reactions and Properties

Sulfonamides, including our compound, are key ligands for metal coordination, influencing their reactivity and the formation of complexes with various metals. The synthesis of these complexes often involves strategic chemical reactions that highlight the compound's ability to engage in coordination chemistry, which is crucial for understanding its chemical properties and potential applications in catalysis or material science (Jacobs, Chan, O'Connor, 2013).

Physical Properties Analysis

The crystallography studies of similar sulfonamide derivatives provide insights into the physical properties of "4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide." For instance, the packing, hydrogen bonding, and molecular orientation in the crystal lattice can influence the compound's solubility, melting point, and other physical characteristics essential for its handling and use in various scientific endeavors (Mohamed-Ezzat, Kariuki, Azzam, 2023).

Chemical Properties Analysis

The chemical properties of "4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide" can be inferred from studies on related sulfonamides, which exhibit a range of reactions including with metals, organics, and other substrates. Their ability to act as ligands, acceptors, or donors in chemical reactions highlights the versatility and reactivity of the nitro and sulfonamide groups, which are key to understanding the compound's behavior in synthetic and natural environments (Elangovan, Sowrirajan, Manoj, Kumar, 2021).

科学研究应用

固相合成应用: Fülöpová 和 Soural (2015) 讨论了聚合物负载的苯磺酰胺的使用,它们由固定的一级胺和 2/4-硝基苯磺酰氯制备,作为化学转化中的关键中间体。这些中间体通过不寻常的重排在创建多种特权支架中发挥重要作用 (Fülöpová & Soural, 2015).

电化学合成和晶体结构: Dura´n 等人 (1997) 详细介绍了涉及 2-(2-吡啶基)-N-甲苯磺酰基乙胺的铜和镍配合物的电化学合成,展示了这些化合物可实现的结构多样性 (Dura´n 等人, 1997).

超极化率和超瑞利散射: Kucharski、Janik 和 Kaatz (1999) 评估了某些苯磺酰胺的第一个超极化率,表明了它们在光学和电子应用中的潜力 (Kucharski、Janik 和 Kaatz, 1999).

吲唑衍生物的合成: Kouakou 等人 (2015) 探索了 4-烷基硫烷基-吲唑衍生物的合成,强调了相关磺酰胺在有机合成中的多功能性 (Kouakou 等人, 2015).

苯衍生物爆轰性能研究: Du 等人 (2011) 对苯的硝基和羟基衍生物的爆轰性能进行了研究,包括与 4-硝基-N-(2-吡啶-4-基乙基)苯磺酰胺类似的那些,以用于潜在的高能量密度应用 (Du 等人, 2011).

碳酸酐酶抑制用于抗转移活性: Pacchiano 等人 (2011) 研究了尿素取代的苯磺酰胺对碳酸酐酶的抑制作用,显示出在开发新的抗转移药物方面的潜力 (Pacchiano 等人, 2011).

无碱转移氢化: Ruff 等人 (2016) 合成了 N-(2-(吡啶-2-基)乙基)苯磺酰胺衍生物,用于催化转移氢化,展示了该化合物在化学反应中的多功能性 (Ruff 等人, 2016).

光降解研究: Miller 和 Crosby (1983) 研究了苯磺酰胺衍生物的光降解,有助于我们了解此类化合物的环境分解过程 (Miller 和 Crosby, 1983).

抗癌研究和分子机制: Cumaoğlu 等人 (2015) 合成了新的磺酰胺衍生物,并评估了它们在癌细胞中的促凋亡作用,为潜在的抗癌应用提供了见解 (Cumaoğlu 等人, 2015).

合金分析中的分光光度法: Kadhim、Abbas 和 Al-Da’amy (2020) 开发了一种新的分光光度法,使用苯磺酰胺衍生物对合金中的镍 (II) 进行灵敏测定,展示了这些化合物在分析化学中的实用性 (Kadhim、Abbas 和 Al-Da’amy, 2020).

属性

IUPAC Name |

4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c17-16(18)12-1-3-13(4-2-12)21(19,20)15-10-7-11-5-8-14-9-6-11/h1-6,8-9,15H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSZLENCZUCTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24823581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-nitro-N-(2-pyridin-4-ylethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)

![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)